

A Technical Guide to the Physical and Chemical Properties of Triazamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Triazamate** is a systemic insecticide belonging to the carbamyl-triazole chemical family. It is primarily utilized for the foliar control of aphids across a diverse range of agricultural crops. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of technical grade **Triazamate**, outlines standard experimental protocols for their determination, and visualizes key pathways and workflows.

Chemical Identification



Identifier	Value	
IUPAC Name	ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate[3][4]	
CAS Name	[[1-[(Dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid ethyl ester[1]	
CAS Number	112143-82-5[1][3]	
Molecular Formula	C13H22N4O3S[1][3]	
Molecular Weight	314.40 g/mol [1][5]	
Canonical SMILES	CCOC(=0)CSC1=NC(=NN1C(=0)N(C)C)C(C) (C)C[6]	
InChlKey	NKNFWVNSBIXGLL-UHFFFAOYSA-N[6]	

Physicochemical Properties

The following table summarizes the key physical and chemical properties of technical grade **Triazamate**.



Property	Value	Conditions
Physical State	White to pale tan crystalline solid.[6]	Ambient
Melting Point	52.7 - 60 °C[1][6][7]	N/A
Boiling Point	>280 °C (rough estimate)[8][9]	N/A
Flash Point	189 °C[5][8]	N/A
Density	1.22 - 1.2357 g/cm ³ [6][8][10]	N/A
Vapor Pressure	0.13 mPa (1.3 x 10 ⁻⁴ Pa)[6]	20 °C
1.6 x 10 ⁻⁴ Pa[7][8]	25 °C	
Water Solubility	433 mg/L[6][8][11]	20-25 °C, pH 7
Solubility in Organic Solvents	Soluble in methylene chloride and ethyl acetate.[1]	20 °C
Octanol-Water Partition Coefficient (log P)	2.69[6][11]	20 °C, pH 7
Dissociation Constant (pKa)	0.48 ± 0.50 (Predicted)[7][8]	25 °C
Aqueous Hydrolysis (DT50)	2 days[6]	20 °C, pH 7
Aqueous Photolysis (DT50)	301 days (Stable)[6]	pH 7

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. Below are summaries of the standard methodologies relevant to **Triazamate**.

- 3.1 Melting Point/Melting Range (OECD Guideline 102) The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.[12]
- Capillary Method: A small, powdered sample of **Triazamate** is packed into a capillary tube and placed in a heating apparatus (either a liquid bath or a metal block).[13] The temperature

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is raised at a controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range.[1]

- Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.[12]
- 3.2 Water Solubility (OECD Guideline 105) This guideline determines the saturation mass concentration of a substance in water.[4][5]
- Flask Method: Suitable for substances with solubilities above 10 mg/L. An excess amount of **Triazamate** is agitated in purified water at a constant temperature (e.g., 20 °C) until equilibrium is reached.[4][14] The solution is then centrifuged or filtered, and the concentration of **Triazamate** in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
- 3.3 Vapor Pressure (OECD Guideline 104) Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[15][16]
- Static Method: A sample of **Triazamate** is placed in a thermostatted container connected to a
 pressure measuring device. The sample is degassed, and the system is allowed to reach
 equilibrium at a specific temperature. The pressure measured is the vapor pressure of the
 substance.[15]
- Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[16][17]
- 3.4 Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123) The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[18]
- Shake Flask Method (OECD 107): This method is suitable for log Pow values between -2 and 4.[19] A solution of Triazamate in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken until equilibrium is achieved. The phases are then separated, and the concentration of Triazamate in each phase is measured to calculate the partition coefficient.[19][20]

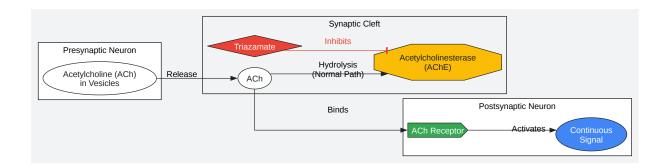


- Slow-Stirring Method (OECD 123): Recommended for substances with high log Pow values
 (>4) to avoid the formation of microdroplets that can interfere with measurements. The
 principle is similar to the shake-flask method, but equilibrium is reached by slowly stirring the
 two-phase system over a longer period.[21]
- 3.5 Hydrolysis as a Function of pH (OECD Guideline 111) This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[7][8]
- Protocol: A sterile, buffered aqueous solution of **Triazamate** is incubated in the dark at a constant temperature.[3][11] Samples are taken at appropriate time intervals and analyzed for the remaining concentration of **Triazamate** and the formation of any degradation products. The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH value.[3][6]

Mechanism of Action & Experimental Workflow Visualization

4.1 Signaling Pathway: Acetylcholinesterase Inhibition **Triazamate** functions by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, AChE rapidly breaks down the neurotransmitter acetylcholine (ACh) after it has transmitted a signal.[9][10] By inhibiting AChE, **Triazamate** causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of nerve receptors and ultimately causing paralysis and death in susceptible insects.[2]



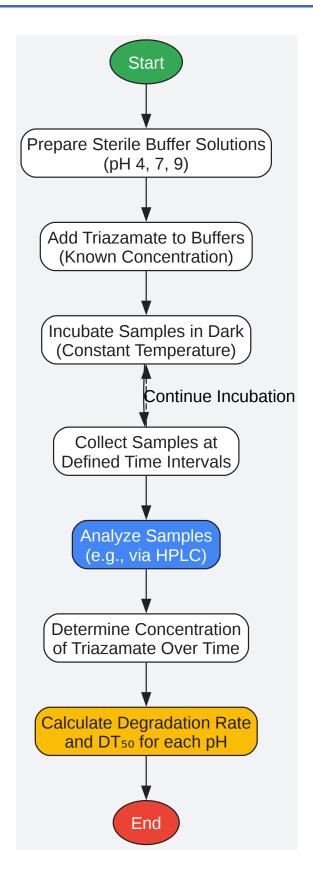


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Caption: Mechanism of **Triazamate** as an Acetylcholinesterase (AChE) inhibitor.

4.2 Experimental Workflow: Hydrolysis Rate Determination (OECD 111) The following diagram illustrates a typical workflow for determining the hydrolysis half-life (DT50) of **Triazamate**. This process is crucial for assessing its environmental persistence.[6]





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